molecular formula C16H17NO4 B14479739 Diethyl [(1H-indol-2-yl)methylidene]propanedioate CAS No. 65828-72-0

Diethyl [(1H-indol-2-yl)methylidene]propanedioate

Cat. No.: B14479739
CAS No.: 65828-72-0
M. Wt: 287.31 g/mol
InChI Key: IFWUEIIMAWQLOA-UHFFFAOYSA-N
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Description

Diethyl [(1H-indol-2-yl)methylidene]propanedioate is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are commonly found in natural products and pharmaceuticals. This compound features an indole ring system, which is a significant heterocyclic structure in organic chemistry due to its presence in various bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl [(1H-indol-2-yl)methylidene]propanedioate typically involves the condensation of indole-2-carboxaldehyde with diethyl malonate. The reaction is usually carried out in the presence of a base such as piperidine or pyridine, which acts as a catalyst. The reaction conditions often include refluxing the mixture in an appropriate solvent like ethanol or methanol for several hours to ensure complete reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Diethyl [(1H-indol-2-yl)methylidene]propanedioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.

    Substitution: Halogens, nitrating agents, and sulfonating agents are often employed under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include substituted indole derivatives, alcohols, amines, carboxylic acids, and ketones, depending on the specific reaction and conditions used.

Scientific Research Applications

Diethyl [(1H-indol-2-yl)methylidene]propanedioate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of Diethyl [(1H-indol-2-yl)methylidene]propanedioate involves its interaction with specific molecular targets and pathways. The indole ring system allows the compound to bind with high affinity to various receptors and enzymes, modulating their activity. This interaction can lead to the inhibition or activation of specific biological pathways, resulting in the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Diethyl 2-{[3-(2,4,6-trimethylbenzyl)-1-phenylsulfonyl-1H-indol-2-yl]methylidene}propanedioate
  • 1,3-diethyl 2-{[(1H-indazol-3-yl)amino]methylidene}propanedioate

Uniqueness

Diethyl [(1H-indol-2-yl)methylidene]propanedioate is unique due to its specific indole-based structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for research and development in various fields.

Properties

CAS No.

65828-72-0

Molecular Formula

C16H17NO4

Molecular Weight

287.31 g/mol

IUPAC Name

diethyl 2-(1H-indol-2-ylmethylidene)propanedioate

InChI

InChI=1S/C16H17NO4/c1-3-20-15(18)13(16(19)21-4-2)10-12-9-11-7-5-6-8-14(11)17-12/h5-10,17H,3-4H2,1-2H3

InChI Key

IFWUEIIMAWQLOA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=CC1=CC2=CC=CC=C2N1)C(=O)OCC

Origin of Product

United States

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